molecular formula C16H16FNO5S B4609528 methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate

methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate

Cat. No.: B4609528
M. Wt: 353.4 g/mol
InChI Key: HQWOAJVKUBIADF-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate is an organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

Methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroaniline with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluoro and methoxy groups can also influence the compound’s binding affinity and selectivity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxyphenylacetate: Similar structure but lacks the sulfonyl and fluoro groups.

    4-Fluoroaniline: Contains the fluoro group but lacks the methoxy and sulfonyl groups.

    4-Methoxybenzenesulfonyl chloride: Contains the sulfonyl and methoxy groups but lacks the fluoro group.

Uniqueness

Methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S/c1-22-14-7-9-15(10-8-14)24(20,21)18(11-16(19)23-2)13-5-3-12(17)4-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWOAJVKUBIADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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